5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid

Catalog No.
S15873743
CAS No.
M.F
C11H8FNO3
M. Wt
221.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid

Product Name

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid

IUPAC Name

5-fluoro-7-methoxyisoquinoline-1-carboxylic acid

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

InChI

InChI=1S/C11H8FNO3/c1-16-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

HWBMRLBGQZPYKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=O)O)C(=C1)F

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid is a synthetic compound belonging to the class of isoquinoline derivatives. It features a fluoro group at the fifth position and a methoxy group at the seventh position of the isoquinoline ring, along with a carboxylic acid functional group. This structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical for isoquinoline derivatives, including:

  • Decarboxylation: The carboxylic acid group can lose carbon dioxide under specific conditions, leading to the formation of a corresponding isoquinoline derivative.
  • Halogenation: The presence of the fluoro substituent allows for further halogenation reactions, which can modify the compound's reactivity and biological properties .
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance lipophilicity and bioavailability.

Research indicates that 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid exhibits notable biological activities, particularly in antibacterial and anticancer assays. Similar compounds in its class have shown efficacy against various bacterial strains and have been evaluated for their potential as therapeutic agents against cancer . The specific mechanisms of action often involve inhibition of key enzymes or pathways critical for microbial growth or tumor proliferation.

Several synthesis methods have been reported for 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid:

  • Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives.
  • Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination methods.
  • Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Carboxylation: Finally, carboxylation can be performed using carbon dioxide in the presence of suitable catalysts to yield the carboxylic acid derivative .

5-Fluoro-7-methoxyisoquinoline-1-carboxylic acid has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs targeting bacterial infections and cancer therapies.
  • Biochemical Research: Used in studies exploring enzyme inhibition and cellular signaling pathways.
  • Synthetic Intermediates: Acts as a precursor for synthesizing more complex isoquinoline derivatives with enhanced biological activities.

Interaction studies involving 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: Evaluating its effect on cell viability and proliferation in cultured cell lines.
  • In Vivo Studies: Assessing pharmacokinetics and therapeutic efficacy in animal models .

Several compounds are structurally similar to 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid, including:

Compound NameStructural FeaturesUnique Properties
5-Fluoroisoquinoline-1-carboxylic acidLacks methoxy groupExhibits different biological activity
6-Fluoro-7-methoxyisoquinoline-1-carboxylic acidFluorine at position sixPotentially different enzyme interactions
5-Methoxyisoquinoline-1-carboxylic acidLacks fluorineDifferent antibacterial properties

These compounds share similar core structures but differ in substituent positions and types, which significantly influence their biological activities and chemical reactivity. The unique combination of fluoro and methoxy groups in 5-fluoro-7-methoxyisoquinoline-1-carboxylic acid may provide distinct advantages in therapeutic contexts compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

221.04882128 g/mol

Monoisotopic Mass

221.04882128 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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